![molecular formula C12H13BrO3 B2973525 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde CAS No. 385379-16-8](/img/structure/B2973525.png)
3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde: is an organic compound with the molecular formula C({12})H({13})BrO(_{3}) It is characterized by the presence of a bromine atom, a methoxy group, and an allyl ether group attached to a benzaldehyde core
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new organic compounds.
Biology and Medicine
While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde typically involves multiple steps:
Starting Material: The synthesis often begins with a substituted benzaldehyde, such as 3-bromo-5-methoxybenzaldehyde.
Allylation: The key step involves the introduction of the allyl ether group. This can be achieved through an etherification reaction using an appropriate allyl halide (e.g., 2-methylprop-2-enyl bromide) in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
While specific industrial methods for the large-scale production of this compound are not well-documented, the general principles of etherification and bromination reactions are scalable. Industrial synthesis would likely involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO({3})), or other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH({4})).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products
Oxidation: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzoic acid.
Reduction: 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde would depend on its specific application. For instance, in a chemical reaction, the aldehyde group can act as an electrophile, while the bromine atom can participate in nucleophilic substitution reactions. The methoxy and allyl ether groups can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-methoxybenzaldehyde: Lacks the allyl ether group, making it less versatile in certain synthetic applications.
4-Bromo-3-methoxybenzaldehyde: Differently substituted, which can affect its reactivity and applications.
3-Bromo-4-methoxybenzaldehyde: Similar structure but without the allyl ether group, limiting its potential modifications.
Uniqueness
3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde is unique due to the presence of the allyl ether group, which provides additional sites for chemical modification and enhances its utility in synthetic chemistry
Propriétés
IUPAC Name |
3-bromo-5-methoxy-4-(2-methylprop-2-enoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-8(2)7-16-12-10(13)4-9(6-14)5-11(12)15-3/h4-6H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPKBTAPHSEASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=C(C=C(C=C1Br)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-cyano-3-({4-[2,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-yl}amino)but-2-enamide](/img/structure/B2973442.png)
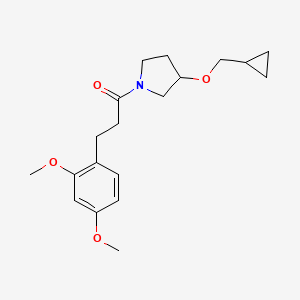
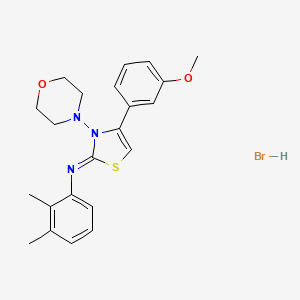

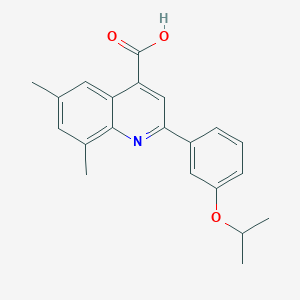
![[1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl]methyl 2,6-dichloropyridine-3-carboxylate](/img/structure/B2973451.png)

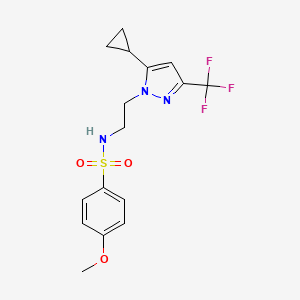
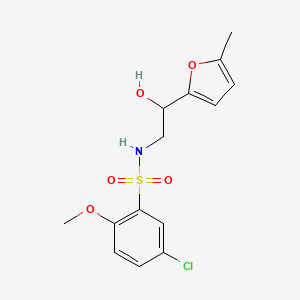


![ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2973462.png)
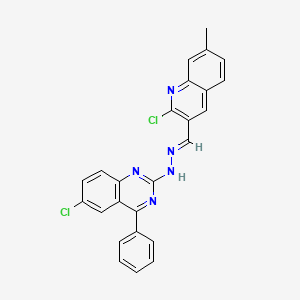
![ethyl 2-(2-(benzo[d]thiazol-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2973465.png)
